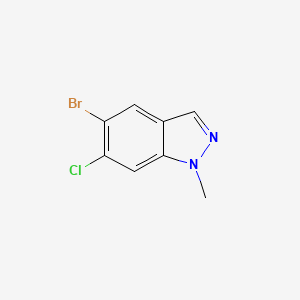

5-bromo-6-chloro-1-methyl-1H-indazole

Description

Chemical Structure: 5-Bromo-6-chloro-1-methyl-1H-indazole (C₈H₆BrClN₂) is a halogenated indazole derivative with a bromine atom at position 5, chlorine at position 6, and a methyl group at the 1-position of the indazole core. Its molecular weight is approximately 245.35 g/mol, and it exists as a solid under standard conditions .

Synthesis: The compound is likely synthesized via alkylation of 5-bromo-6-chloro-1H-indazole using methyl halides (e.g., methyl bromide or iodide) in the presence of a strong base such as Cs₂CO₃ or K₂CO₃, following methodologies analogous to those reported for ethyl-substituted analogs .

Properties

IUPAC Name |

5-bromo-6-chloro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBAKNXHEWEEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-1-methyl-1H-indazole typically involves the cyclization of substituted benzene derivatives. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

5-Bromo-6-chloro-1-methyl-1H-indazole is utilized as a building block in the synthesis of pharmaceutical compounds with potential anticancer properties. Research indicates that derivatives of this compound can inhibit the viability of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The effectiveness of these compounds is often evaluated using assays such as the MTT reduction assay, which assesses cell viability based on metabolic activity.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Indazole derivatives have shown promise in reducing inflammation in experimental models, suggesting that this compound could play a role in developing anti-inflammatory drugs.

Antimicrobial Activity

Research has indicated that indazole derivatives, similar to this compound, possess antimicrobial properties. These compounds have been tested against various pathogens, revealing their potential as antibacterial agents.

Chemical Reactions and Analysis

This compound can participate in various chemical reactions:

- Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.

Common reagents used include sodium methoxide for nucleophilic substitutions and potassium permanganate for oxidation.

Case Study 1: Anticancer Evaluation

A series of indazole derivatives, including those derived from this compound, were synthesized and evaluated for anticancer activity. The studies revealed that certain derivatives exhibited higher inhibitory effects on liver cancer cells compared to standard treatments like methotrexate.

Case Study 2: Anti-inflammatory Testing

In vivo studies were conducted to evaluate the anti-inflammatory potential of new indazole derivatives. These studies demonstrated significant reductions in inflammation in animal models, suggesting that compounds based on this compound could lead to effective anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Comparative Data for 5-Bromo-6-Chloro-1-Methyl-1H-Indazole and Analogous Compounds

Key Observations :

- Alkyl Substitution : The methyl group at position 1 in the target compound confers a higher melting point (solid form) compared to the ethyl-substituted analog (liquid) .

- Halogen Variation : Replacing chlorine with fluorine (as in 5-bromo-6-fluoro-3-methyl-1H-indazole) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity .

- Nitro Group Impact : The nitro-substituted analog (3-bromo-6-chloro-5-nitro-1H-indazole) exhibits a significantly higher molecular weight and distinct IR peaks, reflecting its electron-withdrawing nature .

Biological Activity

5-Bromo-6-chloro-1-methyl-1H-indazole is a member of the indazole family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its unique structural features and the presence of halogen substituents, which influence its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 5-position and a chlorine atom at the 6-position of the indazole ring, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity.

- Biochemical Pathways : It is implicated in several pathways, including those related to cell proliferation, apoptosis, and immune responses. The dual halogenation enhances its potential as a pharmacophore in drug design .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of indazoles, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell lines effectively:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 | 5.15 | Induces apoptosis |

| HEK-293 | 33.2 | Selectivity for normal cells |

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that halogenated indazoles can enhance antibacterial activity against various pathogens. For example, compounds with similar halogen substitutions have shown effective inhibition against Vibrio parahaemolyticus and other bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of bromine and chlorine at specific positions significantly influences the biological activity of indazole derivatives. The following table summarizes key findings from SAR studies:

| Substituent | Position | Biological Activity |

|---|---|---|

| Bromine | 5 | Enhances anticancer activity |

| Chlorine | 6 | Increases antimicrobial potency |

These modifications affect the compound's ability to interact with biological targets, thereby enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of indazole derivatives in clinical settings:

- Antitumor Efficacy : A recent study evaluated an indazole derivative's effect on K562 cells, demonstrating significant apoptosis induction through modulation of Bcl2 family proteins and cell cycle arrest .

- Antimicrobial Effects : Another study focused on the antibacterial activity of halogenated indazoles, revealing their potential as lead molecules for developing new antibiotics against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.